molecular formula C8H14Cl2N6O4 B14620347 Urea, 1,1'-ethylenebis(3-(2-chloroethyl)-3-nitroso- CAS No. 60784-41-0

Urea, 1,1'-ethylenebis(3-(2-chloroethyl)-3-nitroso-

Katalognummer: B14620347
CAS-Nummer: 60784-41-0
Molekulargewicht: 329.14 g/mol
InChI-Schlüssel: OIHYLWQDBIGDNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound with a complex structure that includes urea, ethylene, chloroethyl, and nitroso groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of ethylene urea with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-1-nitroso-)
  • Ethylene urea
  • 2-chloroethylamine

Uniqueness

Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60784-41-0

Molekularformel

C8H14Cl2N6O4

Molekulargewicht

329.14 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-[2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyl]-1-nitrosourea

InChI

InChI=1S/C8H14Cl2N6O4/c9-1-5-15(13-19)7(17)11-3-4-12-8(18)16(14-20)6-2-10/h1-6H2,(H,11,17)(H,12,18)

InChI-Schlüssel

OIHYLWQDBIGDNN-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.